3-Benzhydrylbicyclo[2.2.2]octan-2-one
Description
Properties
CAS No. |
56326-76-2 |
|---|---|
Molecular Formula |
C21H22O |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
3-benzhydrylbicyclo[2.2.2]octan-2-one |
InChI |
InChI=1S/C21H22O/c22-21-18-13-11-17(12-14-18)20(21)19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17-20H,11-14H2 |
InChI Key |
AGQNIGYHTAPVQA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCC1C(C2=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Transition Metal-Catalyzed α-Arylation and Cyclization
A key synthetic strategy involves the preparation of bicyclo[2.2.2]octan-2-one derivatives through a transition metal-catalyzed α-arylation reaction, followed by cyclization steps to introduce the benzhydryl (diphenylmethyl) substituent on the bicyclic ketone scaffold.
- Starting Materials: The synthesis often begins with suitably substituted cyclohexanone derivatives or bicyclic precursors.
- Catalysts: Tris(dibenzylideneacetone)dipalladium combined with tri-tert-butylphosphine tetrafluoroborate is commonly used as the catalytic system.
- Bases: Lithium diisopropylamide (LDA) is preferred for deprotonation and activation, typically used in 1.2 equivalents relative to the substrate.
- Solvents: A mixture of toluene and hexane (1:2 v/v) is favored for the α-arylation step, with reaction temperatures maintained between 0 to 30 °C.
- Reaction Time: Approximately 2 hours, with total reaction times ranging from 1 to 10 hours depending on scale and conditions.
- Outcome: This method produces diastereomeric mixtures of 3-arylbicyclo[2.2.2]octan-2-ones, which can be separated chromatographically. Enantiomeric excesses up to 87% have been reported under optimized conditions.
Reduction and Oxidation Steps
Following α-arylation:
- Reduction: The keto intermediate is reduced using lithium aluminum hydride (LiAlH4) in solvents such as toluene, tetrahydrofuran (THF), or 2-methyl THF. The preferred solvent ratio is toluene:THF = 3.8:1, with LiAlH4 used at 0.5–2 equivalents (preferably 0.55 equivalents).
- Oxidation: The resulting alcohol can be oxidized back to the ketone using commercially available bleach (sodium hypochlorite, 12–14% w/w) in the presence of potassium bromide and 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst.
- Reaction Conditions: Oxidation is carried out at 5–10 °C with 1.1–1.2 equivalents of bleach and 0.01 equivalents of both KBr and TEMPO.
- Purification: The product is isolated as a mixture of diastereomers (60:40 to 70:30 ratio) and purified by filtration and solvent removal.
Alternative Synthetic Routes: Diels–Alder Cycloaddition
Another synthetic approach involves the use of Diels–Alder cycloaddition reactions:
- Reactants: Maleic anhydride and substituted 2H-pyran-2-one derivatives react in a double one-pot Diels–Alder cycloaddition to form bicyclo[2.2.2]octene intermediates.
- Functionalization: These intermediates are derivatized with hydrazides in n-butanol at elevated temperatures (160 °C) for extended reaction times (9–10.5 hours).
- Purification: Products are purified by recrystallization from solvents such as methanol, ethanol, ethyl acetate, or acetone/DMF to achieve >98% purity.
- Yields: Isolated yields vary depending on substituents and conditions but are generally moderate to good.
Oxidation of 1,4-Dimethylene Cyclohexane Derivatives
A novel synthetic procedure includes:
- Starting Material: 1,4-Dimethylene cyclohexane.
- Oxidation: Treatment with an oxidizing agent in the presence of a transition metal catalyst (e.g., cobalt or ruthenium complexes).
- Further Transformations: Optional reductive amination, reaction with phosgene, hydroformylation, or amination steps to introduce desired functional groups.
- Conditions: Hydroformylation typically occurs at 90–250 °C and 5–300 bar pressure.
- Applications: This route allows access to various bicyclo[2.2.2]octane derivatives, including 3-benzhydryl-substituted ketones.
Summary Table of Preparation Methods
| Methodology | Key Reagents & Catalysts | Conditions | Yield & Selectivity | Notes |
|---|---|---|---|---|
| Transition Metal-Catalyzed α-Arylation | Pd catalyst (tris(dibenzylideneacetone)dipalladium), tri-tert-butylphosphine tetrafluoroborate, LDA base | 0–30 °C, 1–10 h, toluene/hexane solvent | Diastereomeric mixture, up to 87% ee | Requires chromatographic separation |
| Reduction & Oxidation | LiAlH4 (reduction), NaOCl/KBr/TEMPO (oxidation) | Reduction in toluene/THF; oxidation at 5–10 °C | Diastereomeric ratio 60:40 to 70:30 | Purification by filtration and solvent removal |
| Diels–Alder Cycloaddition | Maleic anhydride, substituted 2H-pyran-2-ones, hydrazides | 160 °C, 9–10.5 h, n-butanol solvent | Moderate to good yields (>98% purity after recrystallization) | Multi-step, regioselective functionalization |
| Oxidation of 1,4-Dimethylene Cyclohexane | Transition metal catalyst (Co, Ru), oxidizing agent | 90–250 °C, 5–300 bar (hydroformylation) | Variable yields depending on further steps | Enables diverse functional group introduction |
Research Findings and Analysis
- The α-arylation route is notable for its scalability and relatively mild conditions, enabling the formation of key intermediates with good stereochemical control.
- Enantioselectivity remains a challenge, with the highest reported enantiomeric excess at 87%, indicating room for improvement in chiral ligand design and reaction optimization.
- The Diels–Alder-based synthesis offers a regioselective and versatile pathway to bicyclo[2.2.2]octene derivatives, which can be further functionalized to the ketone form.
- Oxidation and reduction steps are critical for adjusting oxidation states and installing the ketone functionality with careful control to maintain stereochemical integrity.
- Use of transition metal catalysts in oxidation and hydroformylation expands the synthetic toolbox for modifying bicyclic frameworks and introducing benzhydryl groups.
Chemical Reactions Analysis
Types of Reactions
3-Benzhydrylbicyclo[2.2.2]octan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzhydryl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of benzhydryl ketones or carboxylic acids.
Reduction: Formation of benzhydryl alcohols.
Substitution: Formation of substituted benzhydryl derivatives.
Scientific Research Applications
3-Benzhydrylbicyclo[2.2.2]octan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Benzhydrylbicyclo[2.2.2]octan-2-one involves its interaction with specific molecular targets. The benzhydryl group can interact with various enzymes and receptors, modulating their activity. The bicyclic core provides structural stability and influences the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Structural and Reactivity Differences
- Substituent Effects: Electron-withdrawing groups (e.g., chloro in 1-chloro-3,3-dimethylbicyclo[2.2.2]octan-2-one) increase electrophilicity at the ketone, enabling nucleophilic substitution under UV irradiation . Hydroxy groups (e.g., 1-hydroxybicyclo[2.2.2]octan-2-one) facilitate the formation of reactive triflate intermediates for solvolysis studies .
Synthetic Accessibility :
Key Research Findings
- Medicinal Potential: Bicyclo[2.2.2]octan-2-ones with arylidene substituents (e.g., 3-benzylidene derivatives) exhibit antimalarial and antitrypanosomal activity .
- Reactivity Trends : Chloro-substituted derivatives undergo photochemical substitution, whereas hydroxy derivatives are precursors to triflate leaving groups .
- Synthetic Advancements: Tandem processes involving amino acids enable stereoselective synthesis of complex bicyclo[2.2.2]octan-2-ones .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
